molecular formula C10H22S2 B14312735 Hexane, 1,6-bis(ethylthio)- CAS No. 115412-47-0

Hexane, 1,6-bis(ethylthio)-

Cat. No.: B14312735
CAS No.: 115412-47-0
M. Wt: 206.4 g/mol
InChI Key: DGWHERIHGCCUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexane, 1,6-bis(ethylthio)- (CAS: Not explicitly provided in evidence) is a sulfur-containing organic compound characterized by two ethylthio (-S-CH₂CH₃) groups symmetrically attached to the terminal carbons of a hexane backbone. While direct data on this compound are absent in the provided evidence, its structural analogs—particularly sulfur-functionalized hexane derivatives—are extensively studied for their roles in coordination chemistry, catalysis, and biological applications.

Properties

CAS No.

115412-47-0

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

IUPAC Name

1,6-bis(ethylsulfanyl)hexane

InChI

InChI=1S/C10H22S2/c1-3-11-9-7-5-6-8-10-12-4-2/h3-10H2,1-2H3

InChI Key

DGWHERIHGCCUJL-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCCCSCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1,6-bis(ethylthio)- typically involves the reaction of hexane-1,6-dithiol with ethyl iodide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol groups of hexane-1,6-dithiol attack the ethyl iodide, resulting in the formation of Hexane, 1,6-bis(ethylthio)-.

Industrial Production Methods

While specific industrial production methods for Hexane, 1,6-bis(ethylthio)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1,6-bis(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethylthio groups back to thiols.

    Substitution: The ethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexane-1,6-dithiol.

    Substitution: Various substituted hexane derivatives depending on the nucleophile used.

Scientific Research Applications

Hexane, 1,6-bis(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific thiol functionalities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexane, 1,6-bis(ethylthio)- involves its ability to participate in redox reactions due to the presence of ethylthio groups. These groups can undergo oxidation and reduction, making the compound useful in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexane, 1,6-bis(1-benzimidazolyl)-
  • Structure : Features benzimidazole groups instead of ethylthio moieties.
  • Applications : Forms transition metal complexes (Cu²⁺, Co²⁺, Ag⁺) with potent antifungal activity against Fusarium solani and Pythium aphanidermatum. Cu²⁺ and Co²⁺ complexes achieved 100% fungal growth inhibition at 20 ppm .
  • Coordination Chemistry : Benzimidazole nitrogen atoms coordinate with metals, causing shifts in FT-IR ν(C=N) vibrations from ~1506 cm⁻¹ (ligand) to lower frequencies in complexes .
1,6-Bis(trimethylstannyl)hexane Derivatives
  • Example : 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane (CAS: 1884354-21-5).
  • Applications : Used in material science, particularly in polymer electronics and tin-mediated cross-coupling reactions .
  • Key Difference : Tin-thiophene groups enhance conductivity and catalytic utility compared to ethylthio groups.
1,6-Bis(2-thiophthalimido)hexane
  • Structure : Contains thiophthalimide (-S-C₆H₄(CO)₂N-) groups.
  • Applications : Acts as a delayed-action vulcanization accelerator in rubber. In natural rubber formulations, it inhibits premature vulcanization while maintaining mechanical properties .
  • Thermal Stability : Melting point 171–172°C; elemental analysis aligns with theoretical values (N: 6.12% vs. 6.36% calculated; S: 14.53% vs. 14.55%) .
1,6-Bis(diphenylphosphino)hexane
  • Structure : Diphenylphosphine (-PPh₂) termini.
  • Applications : Widely used as a ligand in transition metal catalysis (e.g., Pd-catalyzed cross-couplings). The phosphine groups enable strong metal coordination, enhancing catalytic efficiency .

Functional Group Impact on Properties

Compound Functional Groups Key Properties/Applications Evidence Source
Hexane, 1,6-bis(ethylthio)- -S-CH₂CH₃ Hypothetical: Antifungal, catalytic N/A
1,6-Bis(benzimidazolyl)hexane Benzimidazole Antifungal (100% inhibition at 20 ppm)
1,6-Bis(2-thiophthalimido)hexane Thiophthalimide Vulcanization accelerator
1,6-Bis(diphenylphosphino)hexane -PPh₂ Catalysis (cross-coupling reactions)

Key Observations :

  • Sulfur vs.
  • Antifungal Activity : Sulfur-containing compounds (e.g., benzimidazole complexes) show concentration-dependent efficacy, suggesting Hexane, 1,6-bis(ethylthio)- might require ≥20 ppm for similar effects .
  • Thermal Stability : Thiophthalimide derivatives exhibit higher melting points (~170°C) compared to aliphatic thioethers, which typically melt below 100°C.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.